Lariciresinol

Catalog No.
S532497
CAS No.
27003-73-2
M.F
C20H24O6
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lariciresinol

CAS Number

27003-73-2

Product Name

Lariciresinol

IUPAC Name

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1

InChI Key

MHXCIKYXNYCMHY-AUSJPIAWSA-N

SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O

Solubility

Soluble in DMSO

Synonyms

larici-resinol, lariciresinol, tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-((4-hydroxy-3-methoxyphenyl)methyl)-3-furanmethanol

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O

Description

The exact mass of the compound Lariciresinol is 360.1573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 329247. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Hypertrophic Scars

    Scientific Field: Dermatology

    Summary of Application: Lariciresinol has been found to have a protective effect against patient-derived hypertrophic scar fibroblasts.

    Methods of Application: The study involved the treatment of human skin fibroblasts with Lariciresinol in a concentration-dependent manner.

Inhibition of Hepatitis B Virus

Control of Bacterial Growth

Lariciresinol is a naturally occurring lignan, a class of chemical compounds derived from phenylpropanoids. It is recognized for its structural complexity and biological significance. The molecular formula of lariciresinol is C20H24O6, and it is characterized by its aromatic ether structure. This compound is primarily found in various plant sources, including sesame seeds, Brassica vegetables, and the bark and wood of the white fir (Abies alba) . Lariciresinol serves as a precursor to enterolignans, which are bioactive compounds that may exhibit health benefits, particularly in relation to cancer prevention and cardiovascular health .

The mechanism of action of Lariciresinol is not fully understood, but its potential health benefits are likely linked to its conversion to enterolignans. Enterolignans can mimic the effects of estrogen to some extent (weak estrogenic activity) and may interact with various signaling pathways in the body.

These interactions are being investigated for their potential role in:

  • Hormone-related cancers like breast and prostate cancer.
  • Bone health.
  • Cardiovascular health.

Pinoresinol+NADPHLariciresinol+NADP+\text{Pinoresinol}+\text{NADPH}\rightarrow \text{Lariciresinol}+\text{NADP}^+

The subsequent transformations of lariciresinol include its reduction to secoisolariciresinol, further diversifying the lignan structural subclasses .

Lariciresinol exhibits several biological activities that contribute to its pharmacological potential. Studies have indicated that lariciresinol possesses antibacterial properties, particularly against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. At minimal inhibitory concentrations (MIC), lariciresinol has been shown to reduce bacterial cell viability and induce morphological changes in bacterial cells, suggesting its potential as an antimicrobial agent . Additionally, lariciresinol has been implicated in antioxidant activity, which may play a role in mitigating oxidative stress-related diseases .

The synthesis of lariciresinol can occur through both natural biosynthetic pathways and synthetic chemical processes. The natural biosynthesis primarily involves the action of specific enzymes that catalyze the conversion from pinoresinol to lariciresinol. In laboratory settings, synthetic methods may include chemical reduction techniques utilizing various reducing agents or catalytic systems to achieve the desired product from simpler precursors .

Lariciresinol has potential applications in various fields:

  • Pharmaceuticals: Its antibacterial and antioxidant properties make it a candidate for developing new antimicrobial agents and supplements.
  • Food Industry: Due to its presence in food sources like sesame seeds, it may contribute to health benefits associated with dietary lignans.
  • Cosmetics: Its antioxidant properties could be utilized in skincare formulations aimed at reducing oxidative damage.

Research has focused on the interaction of lariciresinol with biological systems. For example, studies have demonstrated that lariciresinol interacts with bacterial membranes, leading to increased permeability and cellular damage . Furthermore, investigations into its metabolic pathways reveal that gut microflora can convert lariciresinol into enterolignans, enhancing its bioavailability and potential health benefits .

Several compounds share structural similarities with lariciresinol. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
PinoresinolLignanPrecursor to lariciresinol; involved in lignan biosynthesis.
SecoisolariciresinolLignanProduct of lariciresinol reduction; exhibits similar biological activities.
MatairesinolLignanFound in various plants; known for antimicrobial properties.
PterostilbeneStilbeneExhibits antioxidant properties; structurally similar but has different effects on health.

Uniqueness of Lariciresinol: Lariciresinol is unique due to its specific enzymatic pathway leading from pinoresinol and its role as a precursor to enterolignans. Its distinct biological activities further differentiate it from other lignans and stilbenes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Exact Mass

360.1573

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73XCE5OZB0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

27003-73-2

Wikipedia

Lariciresinol

Dates

Modify: 2023-08-15
1: Xiao Y, Ji Q, Gao S, Tan H, Chen R, Li Q, Chen J, Yang Y, Zhang L, Wang Z, Chen W, Hu Z. Combined transcriptome and metabolite profiling reveals that IiPLR1 plays an important role in lariciresinol accumulation in Isatis indigotica. J Exp Bot. 2015 Oct;66(20):6259-71. doi: 10.1093/jxb/erv333. Epub 2015 Jul 10. PubMed PMID: 26163698.
2: Yamauchi S, Kumamoto M, Ochi Y, Nishiwaki H, Shuto Y. Structure-plant growth inhibitory activity relationship of lariciresinol. J Agric Food Chem. 2013 Dec 18;61(50):12297-306. doi: 10.1021/jf404292w. Epub 2013 Dec 4. PubMed PMID: 24274795.
3: Li J, Zhou B, Li C, Chen Q, Wang Y, Li Z, Chen T, Yang C, Jiang Z, Zhong N, Yang Z, Chen R. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response. J Ethnopharmacol. 2015 Nov 4;174:379-86. doi: 10.1016/j.jep.2015.08.037. Epub 2015 Aug 28. PubMed PMID: 26320688.
4: Hwang B, Cho J, Hwang IS, Jin HG, Woo ER, Lee DG. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans. Biochem Biophys Res Commun. 2011 Jul 8;410(3):489-93. doi: 10.1016/j.bbrc.2011.06.004. Epub 2011 Jun 7. PubMed PMID: 21679690.
5: Renouard S, Tribalatc MA, Lamblin F, Mongelard G, Fliniaux O, Corbin C, Marosevic D, Pilard S, Demailly H, Gutierrez L, Hano C, Mesnard F, Lainé E. RNAi-mediated pinoresinol lariciresinol reductase gene silencing in flax (Linum usitatissimum L.) seed coat: consequences on lignans and neolignans accumulation. J Plant Physiol. 2014 Sep 15;171(15):1372-7. doi: 10.1016/j.jplph.2014.06.005. Epub 2014 Jun 23. PubMed PMID: 25046758.
6: Ma ZJ, Wang XX, Su G, Yang JJ, Zhu YJ, Wu YW, Li J, Lu L, Zeng L, Pei HX. Proteomic analysis of apoptosis induction by lariciresinol in human HepG2 cells. Chem Biol Interact. 2016 Aug 25;256:209-19. doi: 10.1016/j.cbi.2016.07.011. Epub 2016 Jul 12. PubMed PMID: 27417256.
7: Fang J, Ramsay A, Renouard S, Hano C, Lamblin F, Chabbert B, Mesnard F, Schneider B. Laser Microdissection and Spatiotemporal Pinoresinol-Lariciresinol Reductase Gene Expression Assign the Cell Layer-Specific Accumulation of Secoisolariciresinol Diglucoside in Flaxseed Coats. Front Plant Sci. 2016 Nov 21;7:1743. eCollection 2016. PubMed PMID: 27917190; PubMed Central PMCID: PMC5116464.
8: Milder IE, Arts IC, van de Putte B, Venema DP, Hollman PC. Lignan contents of Dutch plant foods: a database including lariciresinol, pinoresinol, secoisolariciresinol and matairesinol. Br J Nutr. 2005 Mar;93(3):393-402. PubMed PMID: 15877880.
9: Renouard S, Corbin C, Lopez T, Montguillon J, Gutierrez L, Lamblin F, Lainé E, Hano C. Abscisic acid regulates pinoresinol-lariciresinol reductase gene expression and secoisolariciresinol accumulation in developing flax (Linum usitatissimum L.) seeds. Planta. 2012 Jan;235(1):85-98. doi: 10.1007/s00425-011-1492-y. Epub 2011 Aug 12. PubMed PMID: 21837520.
10: Roy SC, Rana KK, Guin C. Short and stereoselective total synthesis of furano lignans (+/-)-dihydrosesamin, (+/-)-lariciresinol dimethyl ether, (+/-)-acuminatin methyl ether, (+/-)-sanshodiol methyl ether, (+/-)-lariciresinol, (+/-)-acuminatin, and (+/-)-lariciresinol monomethyl ether and furofuran lignans (+/-)-sesamin, (+/-)-eudesmin, (+/-)-piperitol methyl ether, (+/-)-pinoresinol, (+/-)-piperitol, and (+/-)-pinoresinol monomethyl ether by radical cyclization of epoxides using a transition-metal radical source. J Org Chem. 2002 May 17;67(10):3242-8. PubMed PMID: 12003531.
11: Corbin C, Decourtil C, Marosevic D, Bailly M, Lopez T, Renouard S, Doussot J, Dutilleul C, Auguin D, Giglioli-Guivarc'h N, Lainé E, Lamblin F, Hano C. Role of protein farnesylation events in the ABA-mediated regulation of the Pinoresinol-Lariciresinol Reductase 1 (LuPLR1) gene expression and lignan biosynthesis in flax (Linum usitatissimum L.). Plant Physiol Biochem. 2013 Nov;72:96-111. doi: 10.1016/j.plaphy.2013.06.001. Epub 2013 Jun 15. PubMed PMID: 23816064.
12: Nishiwaki H, Kumamoto M, Shuto Y, Yamauchi S. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities. J Agric Food Chem. 2011 Dec 28;59(24):13089-95. doi: 10.1021/jf203222w. Epub 2011 Nov 22. PubMed PMID: 22066904.
13: Saarinen NM, Wärri A, Dings RP, Airio M, Smeds AI, Mäkelä S. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats. Int J Cancer. 2008 Sep 1;123(5):1196-204. doi: 10.1002/ijc.23614. PubMed PMID: 18528864.
14: Wankhede DP, Biswas DK, Rajkumar S, Sinha AK. Expressed sequence tags and molecular cloning and characterization of gene encoding pinoresinol/lariciresinol reductase from Podophyllum hexandrum. Protoplasma. 2013 Dec;250(6):1239-49. doi: 10.1007/s00709-013-0505-z. Epub 2013 May 8. PubMed PMID: 23653238.
15: Hemmati S, von Heimendahl CB, Klaes M, Alfermann AW, Schmidt TJ, Fuss E. Pinoresinol-lariciresinol reductases with opposite enantiospecificity determine the enantiomeric composition of lignans in the different organs of Linum usitatissimum L. Planta Med. 2010 Jun;76(9):928-34. doi: 10.1055/s-0030-1250036. Epub 2010 May 31. PubMed PMID: 20514607.
16: Hemmati S, Schmidt TJ, Fuss E. (+)-Pinoresinol/(-)-lariciresinol reductase from Linum perenne Himmelszelt involved in the biosynthesis of justicidin B. FEBS Lett. 2007 Feb 20;581(4):603-10. Epub 2007 Jan 18. PubMed PMID: 17257599.
17: Gang DR, Kasahara H, Xia ZQ, Vander Mijnsbrugge K, Bauw G, Boerjan W, Van Montagu M, Davin LB, Lewis NG. Evolution of plant defense mechanisms. Relationships of phenylcoumaran benzylic ether reductases to pinoresinol-lariciresinol and isoflavone reductases. J Biol Chem. 1999 Mar 12;274(11):7516-27. PubMed PMID: 10066819.
18: Pellegrini N, Valtueña S, Ardigò D, Brighenti F, Franzini L, Del Rio D, Scazzina F, Piatti PM, Zavaroni I. Intake of the plant lignans matairesinol, secoisolariciresinol, pinoresinol, and lariciresinol in relation to vascular inflammation and endothelial dysfunction in middle age-elderly men and post-menopausal women living in Northern Italy. Nutr Metab Cardiovasc Dis. 2010 Jan;20(1):64-71. doi: 10.1016/j.numecd.2009.02.003. Epub 2009 Apr 10. PubMed PMID: 19361969.
19: Fujita M, Gang DR, Davin LB, Lewis NG. Recombinant pinoresinol-lariciresinol reductases from western red cedar (Thuja plicata) catalyze opposite enantiospecific conversions. J Biol Chem. 1999 Jan 8;274(2):618-27. PubMed PMID: 9872995.
20: Rajasekhar D, Subbaraju GV. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. J Asian Nat Prod Res. 2000;2(2):153-6. PubMed PMID: 11252680.

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